PP2A Cancerous-IN-1

Description

Properties

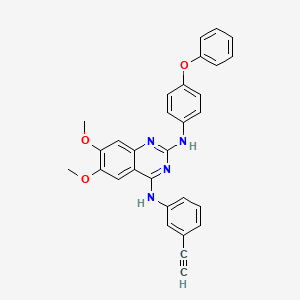

Molecular Formula |

C30H24N4O3 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

4-N-(3-ethynylphenyl)-6,7-dimethoxy-2-N-(4-phenoxyphenyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C30H24N4O3/c1-4-20-9-8-10-22(17-20)31-29-25-18-27(35-2)28(36-3)19-26(25)33-30(34-29)32-21-13-15-24(16-14-21)37-23-11-6-5-7-12-23/h1,5-19H,2-3H3,(H2,31,32,33,34) |

InChI Key |

UESUTKPLJQKPRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC(=C5)C#C)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of a Representative PP2A Inhibitor in Cancer: A Hypothetical Case Study of "PP2A Cancerous-IN-1"

Disclaimer: As of the latest available data, a specific molecule designated "PP2A Cancerous-IN-1" is not described in the public scientific literature. This document therefore presents a technical guide on the potential mechanism of action of a hypothetical Protein Phosphatase 2A (PP2A) inhibitor, for which we will use the placeholder name "this compound". The data, pathways, and protocols described herein are synthesized from established research on well-characterized PP2A inhibitors and their roles in cancer biology. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of PP2A in Oncology

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that plays a critical role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Structurally, PP2A is a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[2][3] The regulatory B subunit dictates the substrate specificity and subcellular localization of the holoenzyme complex.[4]

PP2A is widely regarded as a tumor suppressor, as it typically counteracts the signaling cascades initiated by oncogenic kinases. Inactivation of PP2A, either through mutation or through the overexpression of endogenous inhibitors like SET or CIP2A, is a common event in many human cancers. Consequently, the pharmacological inhibition of PP2A is being explored as a therapeutic strategy to paradoxically enhance the efficacy of DNA-damaging chemotherapeutic agents. The rationale is that by inhibiting PP2A, cancer cells are prevented from mounting a protective response to chemotherapy-induced stress, leading to enhanced cell death.

"this compound": A Hypothetical Inhibitor Profile

For the purpose of this guide, "this compound" is conceptualized as a small molecule inhibitor that targets the catalytic subunit of PP2A. Its mechanism of action would involve the direct binding to the active site of the PP2A catalytic subunit, thereby preventing the dephosphorylation of its target substrates. This leads to the hyperphosphorylation and sustained activation of several oncogenic signaling pathways.

Quantitative Data for Representative PP2A Inhibitors

To provide a quantitative context for the potency of a compound like "this compound", the following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several well-known, naturally occurring PP2A inhibitors.

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Reference |

| Okadaic Acid | PP2A, PP1 | 0.032 (for PP2A), 147 (for PP1) | ~0.1-1 | |

| Calyculin A | PP2A, PP1 | 0.1 (for PP2A), 1 (for PP1) | ~0.5-2 | |

| Fostriecin | PP2A | - | ~1.5-40 |

Core Mechanism of Action and Affected Signaling Pathways

The primary mechanism of action of a PP2A inhibitor like the hypothetical "this compound" is the disruption of the balance between protein phosphorylation and dephosphorylation. By inhibiting PP2A, the "off-switch" for many kinase-driven signaling pathways is effectively broken. This leads to the hyperactivation of pathways that promote cell proliferation, survival, and resistance to therapy.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. PP2A directly dephosphorylates and inactivates Akt. Inhibition of PP2A would therefore lead to the sustained phosphorylation and activation of Akt, promoting cell survival and resistance to apoptosis.

Caption: PI3K/Akt pathway and the inhibitory effect of "this compound".

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. PP2A can dephosphorylate and inactivate key components of this pathway, including MEK and ERK. Inhibition of PP2A would result in the sustained activation of the MAPK/ERK cascade, contributing to uncontrolled cell growth.

Caption: MAPK/ERK pathway and the inhibitory effect of "this compound".

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in development and cancer. PP2A can dephosphorylate β-catenin, leading to its degradation. Inhibition of PP2A would stabilize β-catenin, allowing it to translocate to the nucleus and activate target genes involved in cell proliferation and stemness.

Caption: Wnt/β-catenin pathway and the effect of "this compound".

Experimental Protocols for Characterizing a PP2A Inhibitor

The following are representative protocols for the in vitro and in-cell characterization of a novel PP2A inhibitor like "this compound".

In Vitro PP2A Activity Assay

This assay directly measures the enzymatic activity of PP2A in the presence of an inhibitor.

-

Principle: A phosphopeptide substrate is incubated with purified PP2A enzyme. The amount of free phosphate released is quantified, typically using a malachite green-based colorimetric assay.

-

Protocol:

-

Purified PP2A holoenzyme is incubated with varying concentrations of "this compound" for a pre-determined time at 30°C.

-

A synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) is added to initiate the phosphatase reaction.

-

The reaction is stopped by the addition of a malachite green solution.

-

The absorbance at 650 nm is measured using a microplate reader.

-

A standard curve using free phosphate is used to determine the amount of phosphate released.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Principle: The binding of a ligand to a protein generally increases its thermal stability.

-

Protocol:

-

Intact cancer cells are treated with "this compound" or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble PP2A in the supernatant at each temperature is determined by Western blotting.

-

A shift in the melting curve of PP2A to a higher temperature in the presence of the inhibitor indicates direct binding.

-

Immunoblotting for Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in signaling pathways affected by PP2A inhibition.

-

Principle: Specific antibodies are used to detect the total and phosphorylated forms of proteins of interest.

-

Protocol:

-

Cancer cells are treated with "this compound" for various times and at different concentrations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against phosphorylated and total forms of proteins such as Akt, ERK, and β-catenin.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

An increase in the ratio of phosphorylated to total protein indicates pathway activation due to PP2A inhibition.

-

Cell Viability and Apoptosis Assays

These assays determine the effect of the inhibitor on cancer cell survival.

-

Principle: Various methods can be used to measure cell viability (e.g., MTT, CellTiter-Glo) and apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

-

Protocol (MTT Assay):

-

Cancer cells are seeded in 96-well plates and treated with increasing concentrations of "this compound".

-

After a desired incubation period (e.g., 72 hours), MTT reagent is added to each well.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution.

-

The absorbance at 570 nm is measured.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Conclusion

The hypothetical PP2A inhibitor, "this compound," represents a class of molecules with the potential to modulate key oncogenic signaling pathways. By inhibiting the tumor-suppressive phosphatase PP2A, such a compound would lead to the hyperactivation of pro-survival and pro-proliferative pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin cascades. While seemingly counterintuitive as a standalone cancer therapy, the true potential of PP2A inhibitors may lie in their ability to sensitize cancer cells to conventional chemotherapies and targeted agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel PP2A inhibitors and their mechanism of action in a cancer context. Further research into the nuanced roles of different PP2A holoenzymes will be crucial for the development of safe and effective therapeutic strategies targeting this critical cellular phosphatase.

References

- 1. PP2A-Mediated Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Determinants for Substrate Specificity of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PP2A Cancerous-IN-1 (TD-19): A Technical Guide to a Novel CIP2A Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in a wide range of human cancers, leading to the sustained proliferation and survival of malignant cells. A key mechanism of its inactivation is through the overexpression of endogenous inhibitory proteins, most notably the Cancerous Inhibitor of PP2A (CIP2A). The restoration of PP2A activity by targeting its inhibitors has emerged as a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of PP2A Cancerous-IN-1, also known as TD-19, a potent and specific small molecule inhibitor of CIP2A. TD-19, an erlotinib derivative, reactivates PP2A and induces apoptosis in various cancer models by downregulating CIP2A and subsequently inhibiting the phosphorylation of the oncoprotein Akt. This document details the scientific rationale, synthesis protocol, quantitative biological data, and key experimental methodologies for researchers in oncology and drug development.

Introduction: The Rationale for Targeting CIP2A

The serine/threonine phosphatase PP2A is a master regulator of cellular processes, controlling cell cycle progression, proliferation, and apoptosis. In many cancers, the functional inactivation of PP2A allows for the hyperphosphorylation and activation of numerous oncogenic signaling pathways. One of the primary mechanisms of PP2A suppression is the overexpression of CIP2A, a 90 kDa oncoprotein that stabilizes c-Myc and promotes malignant transformation by inhibiting PP2A's phosphatase activity. High levels of CIP2A are correlated with poor prognosis and chemoresistance in a variety of cancers, including non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and hepatocellular carcinoma (HCC).

The development of small molecules that can disrupt the inhibitory interaction between CIP2A and PP2A, or otherwise lead to the downregulation of CIP2A, presents a compelling therapeutic approach to restore the tumor-suppressive function of PP2A. This strategy led to the development of this compound (TD-19), a derivative of the EGFR inhibitor erlotinib, which was specifically designed to exert anti-cancer effects independent of EGFR activity by targeting the CIP2A-PP2A-Akt signaling axis.

Discovery and Synthesis of this compound (TD-19)

This compound (TD-19) was identified through a medicinal chemistry effort to develop erlotinib derivatives with potent anti-cancer activity in EGFR wild-type or erlotinib-resistant cancer models. The core idea was to create compounds that retained the quinazoline scaffold but were optimized for CIP2A inhibition rather than EGFR kinase inhibition.

Chemical Name: N4-(3-ethynylphenyl)-6,7-dimethoxy-N2-(4-phenoxyphenyl)quinazoline-2,4-diamine CAS Number: 1403933-79-8 Molecular Formula: C₃₀H₂₄N₄O₃ Molecular Weight: 488.54 g/mol

Synthesis Protocol

The synthesis of TD-19 is based on the modification of the quinazoline core, a common scaffold in kinase inhibitors. The following is a representative synthetic scheme based on published methods for similar erlotinib derivatives.

dot

Caption: Synthetic workflow for this compound (TD-19).

Step-by-step Synthesis:

-

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline: 2-amino-4,5-dimethoxybenzonitrile is used as a starting material and undergoes a cyclization reaction, typically with a phosgene equivalent, to form the di-chlorinated quinazoline core.

-

Synthesis of 2-chloro-N-(4-phenoxyphenyl)-6,7-dimethoxyquinazolin-4-amine: The 2,4-dichloro-6,7-dimethoxyquinazoline is then reacted with 4-phenoxyaniline in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is regioselective, with the more reactive chlorine at the C4 position being displaced first.

-

Synthesis of TD-19: The resulting intermediate is then reacted with 3-ethynylaniline in a second SNAr reaction to displace the remaining chlorine at the C2 position, yielding the final product, TD-19.

Mechanism of Action and Signaling Pathway

TD-19 exerts its anti-cancer effects by indirectly activating PP2A through the inhibition of CIP2A. The primary mechanism involves the transcriptional downregulation of the CIP2A gene (KIAA1524). This leads to a reduction in CIP2A protein levels, which in turn relieves the inhibition of PP2A. The restored PP2A activity then dephosphorylates key oncogenic substrates, most notably Akt at serine 473.

dot

Caption: Signaling pathway of TD-19 in cancer cells.

Studies have shown that TD-19 inhibits the nuclear translocation of the transcription factor Elk-1. By preventing Elk-1 from binding to the CIP2A promoter, TD-19 effectively suppresses CIP2A transcription. The resulting decrease in CIP2A protein allows for the reactivation of PP2A, which then dephosphorylates and inactivates Akt, a key kinase in cell survival pathways. The inhibition of the Akt pathway ultimately leads to the induction of apoptosis in cancer cells.

Quantitative Biological Data

The anti-cancer activity of TD-19 has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Cell Viability

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H460 | NSCLC | ~10 |

| A549 | NSCLC | ~10 |

| H358 | NSCLC | ~10 |

| H441 | NSCLC | ~10 |

| MDA-MB-468 | TNBC | Not specified |

| MDA-MB-231 | TNBC | Not specified |

| BT-20 | TNBC | Not specified |

| HCC827 | NSCLC | Not specified |

Note: Specific IC₅₀ values are not always reported, but apoptotic effects are consistently observed at concentrations around 10 µM.

Table 2: In Vivo Efficacy

| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition |

| H460 Xenograft | TD-19 | 10 mg/kg, p.o. daily | ~80% |

| MDA-MB-468 Xenograft | TD-19 | Not specified | Significant anti-tumor activity |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of TD-19.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of TD-19 on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of TD-19 (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to measure the protein levels of CIP2A and the phosphorylation status of Akt.

-

Cell Lysis: Treat cells with TD-19 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CIP2A, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PP2A Activity Assay

This protocol measures the phosphatase activity of PP2A in cell lysates.

-

Immunoprecipitation: Lyse TD-19-treated and control cells and immunoprecipitate PP2A using an antibody against the PP2A catalytic subunit (PP2Ac).

-

Phosphatase Reaction: Resuspend the immunoprecipitated PP2A in a phosphatase assay buffer containing a synthetic phosphopeptide substrate.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.

-

Data Analysis: Quantify the PP2A activity based on the amount of phosphate released and normalize to the amount of immunoprecipitated PP2A protein.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if TD-19 affects the binding of the transcription factor Elk-1 to the CIP2A promoter.

-

Cross-linking: Treat cells with TD-19, then cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an anti-Elk-1 antibody or a control IgG.

-

Reverse Cross-linking: Reverse the cross-links of the immunoprecipitated DNA-protein complexes and purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the Elk-1 binding site on the CIP2A promoter to quantify the amount of precipitated DNA.

-

Data Analysis: Compare the amount of CIP2A promoter DNA immunoprecipitated by the Elk-1 antibody in TD-19-treated cells versus control cells.

Conclusion and Future Directions

This compound (TD-19) is a promising anti-cancer agent that validates the therapeutic strategy of targeting the oncoprotein CIP2A to restore the tumor-suppressive function of PP2A. Its unique mechanism of action, which involves the transcriptional downregulation of CIP2A independent of EGFR inhibition, makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics, particularly for cancers that are resistant to conventional therapies.

Future research should focus on further optimizing the potency and pharmacokinetic properties of TD-19 and its analogs. Additionally, exploring its efficacy in combination with other anti-cancer agents and identifying predictive biomarkers for patient response will be crucial for its potential clinical translation. The detailed technical information provided in this whitepaper aims to facilitate further investigation into this important class of molecules.

A Technical Guide to the Inhibition of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating numerous signaling pathways that control cell growth, proliferation, and apoptosis.[1][2][3] The PP2A holoenzyme consists of a catalytic subunit (C), a scaffolding subunit (A), and a diverse family of regulatory subunits (B) that determine substrate specificity and subcellular localization.[1][4] In many human cancers, the tumor-suppressive function of PP2A is abrogated. This inactivation often occurs not through direct mutation of PP2A subunits, but through the overexpression of endogenous inhibitory proteins.

One of the most significant endogenous inhibitors is the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) , also known as p90. CIP2A is an oncoprotein that is overexpressed in a wide array of solid and hematological malignancies, and its high expression levels often correlate with poor prognosis and resistance to therapy. CIP2A functions by binding to the PP2A complex, shielding key oncogenic substrates like c-Myc, Akt, and ERK from dephosphorylation and subsequent degradation or inactivation. This stabilization of oncoproteins drives malignant cell growth, proliferation, and survival.

This technical guide provides an in-depth overview of the therapeutic strategy centered on the inhibition of CIP2A. It details the mechanism of action, summarizes the quantitative effects of CIP2A modulation, provides key experimental protocols for its study, and visualizes the core signaling pathways involved. While the term "PP2A-Cancerous-IN-1" does not correspond to a formally recognized inhibitor, this document addresses the core scientific topic: targeting the CIP2A oncoprotein to restore PP2A's tumor-suppressive activity.

Mechanism of Action: The CIP2A-PP2A Oncogenic Axis

CIP2A's primary oncogenic role is to inhibit PP2A's phosphatase activity towards specific substrates. The most well-characterized interaction involves the oncoprotein c-Myc. CIP2A directly interacts with c-Myc and prevents the PP2A complex from dephosphorylating serine 62 (S62) on c-Myc. This phosphorylation at S62 is a critical step that stabilizes the c-Myc protein, preventing its proteolytic degradation and thereby amplifying its transcriptional activity, which promotes cell proliferation.

Beyond c-Myc, CIP2A-mediated PP2A inhibition leads to the hyper-phosphorylation and activation of other critical oncogenic signaling cascades, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways. By inhibiting PP2A, CIP2A sustains the phosphorylation of Akt at serine 473 (p-Akt S473) and of ERK, promoting cell survival, proliferation, and resistance to apoptosis. Therefore, inhibiting CIP2A is a compelling therapeutic strategy to destabilize multiple oncoproteins simultaneously by restoring PP2A activity.

References

- 1. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. PP2A and cancer epigenetics: a therapeutic opportunity waiting to happen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PP2A Complex Re-activation for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PP2A Cancerous-IN-1" specified in the topic does not correspond to a known molecule in the public scientific literature. This guide will therefore focus on the broader and well-documented field of Protein Phosphatase 2A (PP2A) complex re-activation, utilizing examples of known small molecule activators of PP2A (SMAPs) to illustrate the core concepts, quantitative data, and experimental methodologies.

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Its inactivation is a common event in a wide variety of human cancers, making its pharmacological re-activation a promising therapeutic strategy. This technical guide provides a comprehensive overview of the PP2A complex, its role in cancer, and the mechanisms of its re-activation by novel small molecules. We present a compilation of quantitative data on the efficacy of various PP2A activators, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows involved.

The PP2A Holoenzyme: Structure and Function

The PP2A holoenzyme is a heterotrimeric protein complex consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The scaffolding A subunit provides structural support for the complex, while the catalytic C subunit is responsible for the phosphatase activity. The regulatory B subunit is highly diverse and dictates the substrate specificity and subcellular localization of the holoenzyme, thereby controlling which signaling pathways are regulated.[1][2]

Deregulation of PP2A in cancer can occur through various mechanisms, including mutations in the genes encoding its subunits, overexpression of endogenous inhibitory proteins such as SET and CIP2A, and post-translational modifications that impair its function.[3][4] The resulting decrease in PP2A activity leads to the hyperphosphorylation and activation of numerous oncoproteins, including AKT, ERK, and MYC, promoting cell proliferation, survival, and tumor progression.

Pharmacological Re-activation of PP2A

The restoration of PP2A tumor-suppressive activity through pharmacological intervention is a compelling anti-cancer strategy. Small Molecule Activators of PP2A (SMAPs) represent a novel class of therapeutics designed to achieve this. These compounds can be broadly categorized into two main classes based on their mechanism of action:

-

Direct Activators: These molecules, such as the tricyclic sulfonamides, directly bind to the PP2A holoenzyme, inducing a conformational change that stabilizes the complex and enhances its catalytic activity.

-

Indirect Activators: These compounds, for instance FTY720 (Fingolimod) and its analogs, function by disrupting the interaction between PP2A and its endogenous inhibitors, thereby releasing the enzyme from suppression.

This guide will focus on the direct activation of PP2A by novel SMAPs.

Quantitative Data on PP2A Activators

The following tables summarize the preclinical data for several novel tricyclic sulfonamide PP2A activators. These compounds have demonstrated significant anti-tumor activity in various cancer models.

Table 1: In Vitro Efficacy of Tricyclic Sulfonamide PP2A Activators

| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| ATUX-792 | SK-N-AS (Neuroblastoma) | PP2A Activity Assay | % Activation (10 µM) | 117.5 ± 5.6% | [5] |

| SH-EP (Neuroblastoma) | PP2A Activity Assay | % Activation (10 µM) | 117.3 ± 7.2% | ||

| DBK-1154 | SK-N-AS (Neuroblastoma) | PP2A Activity Assay | % Activation (10 µM) | 134.8 ± 18.4% | |

| SH-EP (Neuroblastoma) | PP2A Activity Assay | % Activation (10 µM) | 138.0 ± 16.5% | ||

| ATUX-3364 | SK-N-AS (Neuroblastoma) | PP2A Activity Assay | % Activation (4 µM) | 123.5 ± 0.7% | |

| SK-N-BE(2) (Neuroblastoma) | PP2A Activity Assay | % Activation (4 µM) | 135.4 ± 4.2% | ||

| HuH6 (Hepatoblastoma) | Cell Viability (MTT) | IC50 | Not specified | ||

| ATUX-8385 | SK-N-AS (Neuroblastoma) | PP2A Activity Assay | % Activation (4 µM) | 134.1 ± 5.5% | |

| SK-N-BE(2) (Neuroblastoma) | PP2A Activity Assay | % Activation (4 µM) | 167.2 ± 13.7% | ||

| HuH6 (Hepatoblastoma) | Cell Viability (MTT) | IC50 | Not specified |

Table 2: In Vivo Efficacy of Tricyclic Sulfonamide PP2A Activators

| Compound | Animal Model | Cancer Type | Dosing Regimen | Endpoint | Result | Reference |

| ATUX-792 | Mouse Xenograft (SK-N-BE(2)) | Neuroblastoma | Not specified | Tumor Growth Inhibition | Significant decrease | |

| DBK-1154 | Mouse Xenograft (SK-N-BE(2)) | Neuroblastoma | Not specified | Tumor Growth Inhibition | Significant decrease | |

| ATUX-3364 | Mouse Xenograft (HuH6) | Hepatoblastoma | 50 mg/kg bid | Tumor Growth Inhibition | Significant decrease | |

| ATUX-8385 | Mouse Xenograft (SK-N-BE(2)) | Neuroblastoma | 50 mg/kg bid | Tumor Growth Inhibition | Significant decrease |

Signaling Pathways and Experimental Workflows

PP2A-Mediated Dephosphorylation of Oncogenic Kinases

The re-activation of PP2A leads to the dephosphorylation and subsequent inactivation of key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Caption: PP2A re-activation by SMAPs inhibits the PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Workflow for In Vitro Evaluation of PP2A Activators

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel PP2A activator.

Caption: A streamlined workflow for the in vitro characterization of novel PP2A activators.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PP2A activators.

PP2A Immunoprecipitation Phosphatase Assay

This assay measures the specific activity of PP2A from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PP2A catalytic subunit antibody

-

Protein A/G magnetic beads

-

Ser/Thr phosphatase assay buffer

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Solution

-

Microplate reader

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with anti-PP2A antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the PP2A complexes.

-

Washing: Wash the beads three times with lysis buffer and once with Ser/Thr assay buffer.

-

Phosphatase Reaction: Resuspend the beads in assay buffer containing the phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: Pellet the beads and transfer the supernatant to a new microplate well. Add Malachite Green solution and incubate at room temperature for 15-20 minutes to allow color development.

-

Measurement: Read the absorbance at 620-650 nm using a microplate reader.

-

Analysis: Calculate the amount of phosphate released and normalize to the amount of immunoprecipitated PP2A protein.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of PP2A activators on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

PP2A activator compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PP2A activator for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm, with a reference wavelength of >630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the compound.

Western Blot Analysis of Phosphorylated Signaling Proteins

This technique is used to measure the levels of phosphorylated (activated) and total proteins in key signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of PP2A activators in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

PP2A activator compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the PP2A activator to the treatment group according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting). Compare the tumor growth between the treatment and control groups.

Conclusion and Future Directions

The re-activation of the PP2A tumor suppressor complex represents a highly promising and innovative approach to cancer therapy. The development of potent and specific small molecule activators of PP2A has provided valuable tools for both basic research and clinical translation. The preclinical data for compounds such as the tricyclic sulfonamides are encouraging, demonstrating significant anti-tumor activity in a variety of cancer models.

Future research in this field will likely focus on several key areas:

-

The discovery and development of next-generation PP2A activators with improved pharmacological properties.

-

The identification of predictive biomarkers to select patients who are most likely to respond to PP2A-targeted therapies.

-

The investigation of combination therapies, where PP2A activators are used in conjunction with other anti-cancer agents to enhance efficacy and overcome resistance.

This technical guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of PP2A re-activation. The provided data, protocols, and pathway diagrams should serve as a valuable resource for advancing this exciting area of cancer research.

References

The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) in Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. Its activity is tightly controlled, and its disruption is a common event in human cancers. A key endogenous inhibitor of PP2A is the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A), an oncoprotein frequently overexpressed in a wide range of solid and hematological malignancies. This technical guide provides an in-depth overview of the role of CIP2A in promoting cancer by inhibiting PP2A, thereby activating key oncogenic signaling pathways. This document will detail the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols, and visualize the complex signaling networks involved.

The CIP2A-PP2A Axis: A Central Regulator of Oncogenic Signaling

CIP2A functions by directly interacting with and inhibiting the catalytic activity of PP2A holoenzymes, particularly those containing the B56 regulatory subunits.[1] This inhibition leads to the hyperphosphorylation and activation of numerous downstream oncogenic proteins, driving cellular proliferation, survival, and resistance to therapy. The primary signaling pathways affected by the CIP2A-PP2A axis include the PI3K/AKT, MAPK/ERK, Wnt/β-catenin, and c-MYC pathways.

Impact of CIP2A on Key Oncogenic Signaling Pathways

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. CIP2A-mediated inhibition of PP2A prevents the dephosphorylation of AKT at key residues (Threonine 308 and Serine 473), leading to its sustained activation.

Quantitative Data on CIP2A's Effect on PI3K/AKT Signaling

| Cell Line/Tissue | Experimental Condition | Quantitative Effect on p-AKT Levels | Reference |

| Breast Cancer Patient Cohort (n=220) | High CIP2A Expression | 36.4% of cases (80/220) showed high p-AKT levels, with a significant positive correlation (p < 0.001) | [2] |

| NSCLC Cell Line (HCC4006) | Erlotinib Treatment | Marked reduction in CIP2A and an almost complete loss of Akt phosphorylation | [3] |

| NSCLC Cell Line (HCC4006rErlo0.5) | Erlotinib Treatment | No effect on CIP2A levels or PP2A activity | [3] |

| Lung Cancer Cell Lines | CIP2A Knockdown | Decreased phosphorylation of mTOR at Serine 2441 | [4] |

| Osteosarcoma Cells | CIP2A Knockdown | Decreased p-AKT expression |

Signaling Pathway Diagram: CIP2A and the PI3K/AKT Pathway

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical cascade that regulates cell proliferation, differentiation, and survival. Similar to its effect on AKT, CIP2A prevents PP2A-mediated dephosphorylation and inactivation of key components of the MAPK/ERK pathway.

Quantitative Data on CIP2A's Effect on MAPK/ERK Signaling

| Cell Line | Experimental Condition | Quantitative Effect on p-ERK Levels | Reference |

| Caco2, HCT116, SW620 | Treatment with MEK inhibitor UO126 (24h) | Significant reduction in CIP2A mRNA and protein expression, and p-ERK levels | |

| THP-1 cells | Cordycepin treatment | Concentration-dependent inhibition of p-ERK | |

| Mouse fibroblasts | 1 nM PDGF stimulation | Peak MEK phosphorylation earlier than ERK phosphorylation, with near-complete adaptation within 1-2 hours |

Signaling Pathway Diagram: CIP2A and the MAPK/ERK Pathway

References

- 1. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PP2A Activation on the PI3K/Akt Signaling Pathway: A Technical Guide

Disclaimer: Extensive searches for a specific compound named "PP2A-Cancerous-IN-1" did not yield any results in the public domain. This suggests that it may be a proprietary, novel, or placeholder name. This guide, therefore, provides a comprehensive overview of the effects of a representative small molecule activator of PP2A (SMAP) on the PI3K/Akt pathway, based on established scientific principles and data from known PP2A activators.

Executive Summary

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1] One of its key targets is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in various cancers, driving cell proliferation, survival, and therapeutic resistance.[2][3] The functional inactivation of PP2A in cancer cells leads to the sustained activation of the PI3K/Akt pathway.[4] Small molecule activators of PP2A (SMAPs) represent a promising therapeutic strategy to restore PP2A's tumor-suppressive function. This document outlines the mechanism by which PP2A activators impact the PI3K/Akt pathway, presenting quantitative data on their effects, detailed experimental protocols for their evaluation, and visual diagrams of the signaling cascade and experimental workflows.

Introduction to PP2A and the PI3K/Akt Pathway

Protein Phosphatase 2A (PP2A)

PP2A is a heterotrimeric holoenzyme consisting of a scaffolding subunit (A), a catalytic subunit (C), and a regulatory subunit (B).[5] The A and C subunits form a core enzyme, and the B subunit confers substrate specificity and subcellular localization. There are multiple isoforms for each subunit, allowing for a vast number of different PP2A holoenzyme combinations, which in turn regulate a wide array of cellular processes. In the context of cancer, PP2A acts as a tumor suppressor by dephosphorylating and inactivating key oncoproteins, including Akt.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, survival, and metabolism. It is typically activated by growth factors and other extracellular signals. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to the phosphorylation and activation of Akt at two key residues: Threonine 308 (T308) and Serine 473 (S473). Activated Akt then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers.

Mechanism of Action: PP2A Activation and PI3K/Akt Inhibition

Small molecule activators of PP2A function by binding to the PP2A holoenzyme and stabilizing its active conformation, thereby enhancing its phosphatase activity. This activation of PP2A has a direct inhibitory effect on the PI3K/Akt signaling pathway.

The primary mechanism of this inhibition is the direct dephosphorylation of Akt by PP2A. Specifically, the PP2A-B55α holoenzyme has been shown to directly dephosphorylate Akt at Threonine 308, a critical phosphorylation site for its activation. By removing this phosphate group, PP2A effectively inactivates Akt, preventing the phosphorylation of its downstream effectors and thereby halting the pro-survival and pro-proliferative signals. The dephosphorylation of Akt at Serine 473 can also be regulated by PP2A under certain cellular contexts.

The activation of PP2A can also indirectly affect the PI3K/Akt pathway. For instance, PP2A can dephosphorylate and regulate the activity of upstream components of the pathway or other interacting signaling cascades. The overall effect of PP2A activation is a significant dampening of the entire PI3K/Akt/mTOR signaling axis.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of a hypothetical PP2A activator on key components of the PI3K/Akt pathway. The data is presented as fold changes relative to untreated control cells and is based on typical results observed with known PP2A activators in cancer cell lines.

Table 1: Effect of a Representative PP2A Activator on Protein Phosphorylation

| Protein | Phosphorylation Site | Cell Line | Treatment Concentration (µM) | Treatment Time (hours) | Fold Change in Phosphorylation (vs. Control) |

| Akt | Thr308 | Breast Cancer (MCF-7) | 1 | 6 | 0.4 ± 0.05 |

| Akt | Ser473 | Breast Cancer (MCF-7) | 1 | 6 | 0.6 ± 0.08 |

| mTOR | Ser2448 | Glioblastoma (U87) | 5 | 12 | 0.5 ± 0.07 |

| S6K | Thr389 | Lung Cancer (A549) | 2 | 24 | 0.3 ± 0.04 |

| 4E-BP1 | Thr37/46 | Prostate Cancer (PC-3) | 5 | 12 | 0.4 ± 0.06 |

Table 2: Effect of a Representative PP2A Activator on Cell Viability

| Cell Line | IC50 (µM) | Treatment Time (hours) |

| Breast Cancer (MCF-7) | 2.5 | 72 |

| Glioblastoma (U87) | 7.8 | 72 |

| Lung Cancer (A549) | 4.2 | 72 |

| Prostate Cancer (PC-3) | 6.5 | 72 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of a PP2A activator on the PI3K/Akt pathway.

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the changes in the phosphorylation status of Akt and its downstream targets upon treatment with a PP2A activator.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PP2A activator compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (T308), anti-p-Akt (S473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the PP2A activator at various concentrations and time points. Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effect of the PP2A activator on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

PP2A activator compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the PP2A activator. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro PP2A Phosphatase Assay

Objective: To confirm that the compound directly activates PP2A's phosphatase activity.

Materials:

-

Purified PP2A holoenzyme

-

PP2A activator compound

-

Phosphopeptide substrate (e.g., KRpTIRR)

-

Malachite Green Phosphate Assay Kit

-

Assay buffer

Procedure:

-

Reaction Setup: In a 96-well plate, set up reactions containing the assay buffer, the phosphopeptide substrate, and varying concentrations of the PP2A activator.

-

Enzyme Addition: Initiate the reaction by adding the purified PP2A holoenzyme to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the rate of phosphate release for each concentration of the activator and determine the EC50 for PP2A activation.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating a novel PP2A activator.

Conclusion

The activation of PP2A presents a compelling strategy for the treatment of cancers characterized by a hyperactive PI3K/Akt signaling pathway. Small molecule activators of PP2A can effectively restore the tumor-suppressive function of this key phosphatase, leading to the dephosphorylation and inactivation of Akt and its downstream effectors. This, in turn, can inhibit cancer cell proliferation and survival. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel PP2A activators, enabling researchers and drug development professionals to systematically investigate their therapeutic potential. While the specific compound "PP2A-Cancerous-IN-1" remains uncharacterized in the public domain, the principles and methodologies outlined herein are broadly applicable to the study of any agent designed to activate PP2A for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Protein Phosphatase 2A Sensitizes Mucoepidermoid Carcinoma to Chemotherapy via the PI3K-AKT Pathway in Response to Insulin Stimulus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Protein Phosphatase 2A Modulation on the Wnt Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the multifaceted role of Protein Phosphatase 2A (PP2A) in the Wnt signaling pathway. Given the absence of specific literature on a compound named "PP2A Cancerous-IN-1," this guide will focus on the well-established mechanisms of PP2A activity and how its modulation by known inhibitors and activators impacts Wnt signaling, a critical pathway in cancer biology.

Introduction: The Wnt Pathway and PP2A

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of cell fate determination, proliferation, and differentiation during embryonic development and tissue homeostasis in adults.[1][2] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer.[1] The canonical Wnt pathway is centered on the regulation of the transcriptional coactivator β-catenin.

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that plays a vital role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] PP2A typically exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[4] The remarkable diversity of the regulatory B subunits confers substrate specificity and subcellular localization to the PP2A holoenzyme, allowing it to dephosphorylate a vast number of proteins with high precision.

The Dual Regulatory Role of PP2A in Wnt Signaling

A significant body of research reveals that PP2A has a complex and dual role in the Wnt signaling cascade, acting as both a negative and a positive regulator. This contradictory function is largely dependent on the specific regulatory B subunit incorporated into the PP2A holoenzyme and the cellular context.

PP2A as a Negative Regulator of Wnt Signaling

Several studies have established PP2A as a tumor suppressor that negatively regulates the Wnt pathway. This inhibitory function is primarily mediated by PP2A holoenzymes containing the B56 (also known as PR61) regulatory subunit.

The key mechanism of negative regulation involves the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin by CK1α and GSK3β, targeting it for ubiquitination and subsequent proteasomal degradation.

The PP2A:B56 holoenzyme is an integral component of this destruction complex. It is thought to promote the degradation of β-catenin, thereby inhibiting Wnt signaling. Epistasis studies have positioned the action of B56-containing PP2A downstream of GSK3β and Axin but upstream of β-catenin.

PP2A as a Positive Regulator of Wnt Signaling

Conversely, there is also compelling evidence for PP2A acting as a positive regulator of the Wnt signaling cascade. This activating role may be mediated by different PP2A holoenzymes or by the catalytic subunit itself.

One proposed mechanism for positive regulation is the dephosphorylation of Axin by the PP2A catalytic subunit (PP2A-C). This dephosphorylation event could lead to the disassembly of the destruction complex and the subsequent stabilization and nuclear translocation of β-catenin. Furthermore, some studies suggest that PP2A can act downstream of β-catenin to potentiate Wnt signaling. The regulatory subunit PR55α has been identified as a specific regulator of PP2A-mediated β-catenin dephosphorylation, and its overexpression enhances Wnt signaling.

Pharmacological Modulation of PP2A and its Impact on Wnt Signaling

The activity of PP2A can be modulated by a variety of small molecules. Understanding their effects on the Wnt pathway is crucial for therapeutic development.

PP2A Inhibitors

Okadaic Acid is a well-characterized inhibitor of PP2A and other serine/threonine phosphatases. Treatment with Okadaic Acid has been shown to increase the abundance of β-catenin and activate Wnt signaling. This is consistent with the role of PP2A as a negative regulator of the pathway.

| Compound | Target | Effect on Wnt Signaling | Reported IC50 (in vitro) |

| Okadaic Acid | PP2A, PP1 | Activation | ~0.1-1 nM |

Note: IC50 values can vary depending on the assay conditions and cell type.

PP2A Activators

The development of specific PP2A activators is an area of active research. These compounds hold therapeutic promise for cancers driven by hyperactive Wnt signaling. By enhancing the tumor-suppressive functions of PP2A, these activators could promote β-catenin degradation and inhibit cancer cell proliferation.

Experimental Protocols

Co-Immunoprecipitation to Detect Interaction within the β-catenin Destruction Complex

Objective: To determine if a specific PP2A subunit interacts with components of the β-catenin destruction complex (e.g., Axin, APC).

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-Axin) overnight at 4°C.

-

Immunoprecipitation: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the prey protein (e.g., anti-PP2A B56 subunit) and other components of the destruction complex.

TOP/FOP Flash Reporter Assay for Wnt Signaling Activity

Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway in response to PP2A modulation.

Methodology:

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive reporter plasmid containing multimerized TCF/LEF binding sites upstream of a luciferase gene (TOP-Flash) or a control plasmid with mutated binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.

-

Compound Treatment: Treat the transfected cells with the PP2A modulator of interest at various concentrations for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the TOP/FOP ratio for each condition and normalize to the vehicle-treated control to determine the fold change in Wnt signaling activity.

Visualizations

Caption: Canonical Wnt signaling pathway with PP2A:B56 as a negative regulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Phosphatase 2A in the Regulation of Wnt Signaling, Stem Cells, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Phosphatase 2A in the Regulation of Wnt Signaling, Stem Cells, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Targets and Binding Affinity of the PP2A-Activating Agent FTY720 (Fingolimod)

Disclaimer: Initial searches for a compound specifically named "PP2A Cancerous-IN-1" did not yield any specific information in the public domain. It is possible that this is a novel, unpublished, or internal compound designation. This technical guide has been created using the well-characterized, clinically relevant PP2A-activating drug, FTY720 (Fingolimod) , as a representative example to fulfill the structural and content requirements of the user's request for an in-depth technical guide on a PP2A-targeted agent in a cancer context.

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a wide array of cellular signaling pathways involved in growth, proliferation, and apoptosis. In many cancers, the function of PP2A is abrogated, not by mutation of the phosphatase itself, but through the overexpression of its endogenous inhibitors. One such key inhibitor is the oncoprotein SET, also known as I2PP2A. The reactivation of PP2A through the inhibition of its inhibitors represents a promising therapeutic strategy in oncology.

FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. Beyond its effects on lymphocyte trafficking, FTY720 has been identified as a potent anti-cancer agent due to its ability to activate PP2A. This guide provides a detailed overview of the cellular targets of FTY720 in the context of PP2A activation, its binding affinity to its direct target, and the experimental protocols used to elucidate these properties.

Mechanism of Action: PP2A Activation

The anticancer activity of FTY720 is largely attributed to its ability to reactivate PP2A. This is not achieved by direct binding to the PP2A catalytic subunit, but rather through an indirect mechanism involving the sequestration of the endogenous PP2A inhibitor, SET.

The established mechanism is as follows:

-

Direct Binding to SET: FTY720 directly binds to the SET oncoprotein.[1][2][3]

-

Disruption of the SET-PP2A Complex: This binding event disrupts the inhibitory interaction between SET and the catalytic subunit of PP2A (PP2Ac).[4]

-

PP2A Reactivation: The release of PP2Ac from SET-mediated inhibition restores the phosphatase activity of PP2A.

-

Downstream Effects: Activated PP2A then dephosphorylates and inactivates key oncogenic signaling proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

This mechanism is visualized in the signaling pathway diagram below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the molecular targets of fingolimod and siponimod for treating the impaired cognition of schizophrenia using network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

In Vitro Characterization of PP2A Cancerous-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of "PP2A Cancerous-IN-1," a potent inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) and phosphorylated Akt (p-Akt).[1][2][3][4][5] By inhibiting CIP2A, this compound indirectly activates the tumor suppressor protein phosphatase 2A (PP2A), a key regulator of cellular processes. This guide details the methodologies for essential experiments to elucidate the compound's mechanism of action and quantify its potency. It includes structured data tables, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows to facilitate further research and development.

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating key oncogenic proteins. In many cancers, the activity of PP2A is suppressed by endogenous inhibitors, most notably the Cancerous Inhibitor of PP2A (CIP2A). CIP2A overexpression is correlated with increased cell proliferation and poor prognosis in various malignancies. One of the key downstream targets of the CIP2A-PP2A axis is the protein kinase B (Akt) signaling pathway. By inhibiting PP2A, CIP2A promotes the phosphorylation and activation of Akt (p-Akt), a central node in cell survival, growth, and proliferation.

"this compound" is a molecule identified as a potent inhibitor of both CIP2A and p-Akt. Its mechanism of action is presumed to involve the disruption of the CIP2A-PP2A interaction, leading to the reactivation of PP2A and subsequent dephosphorylation and inactivation of Akt. This guide outlines the necessary in vitro assays to validate this hypothesis and characterize the compound's biochemical and cellular activity.

Quantitative Data Summary

The following table summarizes the currently available quantitative data for this compound. Further experimental data is required for a complete characterization.

| Parameter | Value | Cell Line/Assay Conditions | Source |

| Cellular Potency | |||

| IC50 (Antiproliferative) | 2.8 µM | SK-Hep-1 (Hepatocellular Carcinoma) | |

| Biochemical Potency | |||

| IC50 (CIP2A Inhibition) | Data not available | e.g., Competitive Binding Assay | - |

| EC50 (PP2A Activation) | Data not available | In vitro PP2A Phosphatase Assay | - |

| IC50 (p-Akt Inhibition) | Data not available | In vitro Kinase Assay | - |

| Binding Affinity | |||

| Kd (CIP2A) | Data not available | e.g., Surface Plasmon Resonance | - |

Signaling Pathway

The CIP2A-PP2A-Akt pathway is a critical signaling cascade in cancer progression. The diagram below illustrates the proposed mechanism of action for this compound.

Experimental Protocols

PP2A Phosphatase Activity Assay (Immunoprecipitation-based)

This assay measures the ability of this compound to restore PP2A phosphatase activity in the presence of CIP2A.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PP2A catalytic subunit antibody

-

Protein A/G magnetic beads

-

PP2A immunoprecipitation phosphatase assay kit (e.g., Millipore #17-313) or similar, containing a phosphopeptide substrate and malachite green reagent for phosphate detection.

-

This compound

-

Recombinant human CIP2A protein (if performing a direct inhibition-reversal experiment)

Procedure:

-

Cell Lysate Preparation: Culture cells (e.g., SK-Hep-1) to 80-90% confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse cells in ice-cold lysis buffer.

-

Immunoprecipitation of PP2A:

-

Incubate cell lysates with an anti-PP2A antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads three times with wash buffer to remove non-specific binding.

-

-

Phosphatase Reaction:

-

Resuspend the beads in the assay buffer provided in the kit.

-

Add the phosphopeptide substrate to initiate the reaction. If testing direct effects, add recombinant CIP2A with and without this compound to the immunoprecipitated PP2A.

-

Incubate at 37°C for 30 minutes with gentle agitation.

-

-

Phosphate Detection:

-

Stop the reaction and add the malachite green reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

-

-

Data Analysis: Calculate the fold change in PP2A activity relative to an untreated control.

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol determines the effect of this compound on the phosphorylation status of Akt in a cellular context.

Materials:

-

Cell culture reagents and cells (e.g., SK-Hep-1)

-

This compound

-

Lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with increasing concentrations of this compound for a designated time. Lyse the cells and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin.

-

Densitometry Analysis: Quantify the band intensities to determine the relative change in p-Akt levels.

Conclusion

"this compound" presents a promising therapeutic strategy by targeting the CIP2A-PP2A-Akt signaling axis. The experimental protocols and frameworks provided in this guide offer a clear path for the in-depth in vitro characterization of this molecule. A thorough investigation of its biochemical and cellular activities is crucial for its continued development as a potential anti-cancer agent. Further studies should aim to populate the missing quantitative data to build a complete profile of this compound.

References

Methodological & Application

Application Notes and Protocols for PP2A-IN-1 (e.g., LB100) in Xenograft Mouse Models

For Research Use Only.

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] In many cancers, PP2A function is suppressed, leading to uncontrolled cell division.[2] PP2A-IN-1 is a potent and selective small molecule inhibitor of PP2A. While seemingly counterintuitive, inhibiting an already suppressed tumor suppressor has shown therapeutic efficacy in preclinical cancer models. The mechanism is believed to involve the sensitization of cancer cells to DNA-damaging agents and radiation by disrupting cell cycle checkpoints and DNA repair processes, ultimately leading to mitotic catastrophe and cell death.[1][3]

These application notes provide a comprehensive overview of the use of PP2A-IN-1, using the well-characterized inhibitor LB100 as a primary example, in various xenograft mouse models. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vivo Efficacy of PP2A-IN-1 (LB100)

The following table summarizes the quantitative data from various xenograft studies using the PP2A inhibitor LB100.

| Cancer Type | Cell Line | Mouse Strain | PP2A-IN-1 (LB100) Dosage & Schedule | Combination Agent | Key Findings | Reference |

| Glioblastoma | U87 | Nude Mice | 1.5 mg/kg, i.p., 21 consecutive daily doses | Monotherapy | Reduced mean tumor volume by 73% compared to controls. | |

| Glioblastoma | U251 | Nude Mice | 1.5 mg/kg, i.p., before radiation | Radiation (fractionated) | Significantly delayed tumor growth in combination with radiation. | |

| Neuroblastoma | - | Mouse Xenograft Model | Not Specified | Temozolomide | Completely suppressed tumor growth in combination with temozolomide. | |

| Pancreatic Cancer | Mia-PaCa-2 | Mouse Xenograft Model | 1.5 mg/kg, i.p., 2 hours before radiation | Radiation (fractionated) | Enhanced efficacy of radiation, with average tumor doubling times of 33.5 days (combination) vs. 12.5 days (LB100 alone) and 24 days (radiation alone). | |

| Hepatocellular Carcinoma | Huh-7 (PP2A-overexpressing) | Mouse Xenograft Model | 2 mg/kg, i.p., alternate days for 16 days | Doxorubicin (1.5 mg/kg) | Combination treatment resulted in a tumor volume of ~400 mm³ vs. ~1250 mm³ in controls. | |

| Nasopharyngeal Carcinoma | CNE1, CNE2 | Nude Mice | 1.5 mg/kg, i.p., daily for 3 days | Radiation (20 Gy single dose) | Marked and prolonged tumor regression with dose enhancement factors of 2.98 (CNE1) and 2.27 (CNE2). | |

| Ovarian Carcinoma | SKOV-3/f-Luc | Intraperitoneal Metastatic Mouse Model | Not Specified | Cisplatin | Significantly enhanced tumor growth inhibition and prevented disease progression. | |

| Mucoepidermoid Carcinoma | UM-HMC1 | NSG Mice | 1.5 mg/kg, i.p., every 4 days for 28 days | Cisplatin (2.5 mg/kg) | Combination therapy showed significant necrosis within the tumor. | |

| Triple-Negative Breast Cancer | MB468 | Mouse Xenograft Model | Not Specified | Monotherapy | Significantly lower tumor volume compared to untreated controls. |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with PP2A-IN-1 (e.g., LB100).

Materials:

-

PP2A-IN-1 (e.g., LB100)

-

Vehicle solution (e.g., 50% DMSO/H₂O or sterile saline)

-

Cancer cell line (e.g., U87, Mia-PaCa-2, CNE1)

-

6-8 week old immunodeficient mice (e.g., athymic nude mice, SCID mice)

-

Matrigel (optional)

-

Sterile PBS, syringes, needles, and surgical tools

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL).

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare a fresh formulation of PP2A-IN-1 in the appropriate vehicle. Administer the drug and vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule outlined in your experimental design.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).

Protocol 2: In Vivo Target Engagement and Pharmacodynamic Analysis

This protocol outlines the procedure for assessing the in vivo activity of PP2A-IN-1.

Materials:

-

Tumor tissues from treated and control animals

-

Lysis buffer

-

Phosphatase activity assay kit

-

Protein quantification assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary and secondary antibodies for relevant signaling proteins

Procedure:

-

Tissue Collection: At specified time points after the final dose, euthanize the mice and excise tumors.

-